BRD4 Degradation Potency: MMH2 vs. Heterobifunctional PROTACs MZ1 and dBET6
MMH2 achieves a half-maximal degradation concentration (DC50) of approximately 1 nM for BRD4BD2 after 16 hours of treatment, with a maximal degradation (Dmax) of ~95%, as directly compared to the non-covalent heterobifunctional PROTACs MZ1 and dBET6 in the same study [1]. The comparative analysis showed that MMH2 (and its analog MMH1) exhibited similar initial degradation potency to MZ1 and dBET6 [1].
| Evidence Dimension | BRD4 Degradation Potency (DC50 and Dmax) |
|---|---|
| Target Compound Data | DC50 ~1 nM, Dmax ~95% (16 h) |
| Comparator Or Baseline | MZ1 and dBET6 |
| Quantified Difference | MMH2 exhibited similar degradation potency to MZ1 and dBET6 |
| Conditions | BRD4BD2 degradation assay in K562 cells, 16 h treatment |
Why This Matters
This data validates that MMH2 achieves equivalent degradation potency to leading heterobifunctional PROTACs, but with the distinct mechanistic advantage of being a low-molecular-weight covalent molecular glue.
- [1] Li YD, Ma MW, Hassan MM, et al. Template-assisted covalent modification underlies activity of covalent molecular glues. Nat Chem Biol. 2024;20(12):1640-1649. View Source
